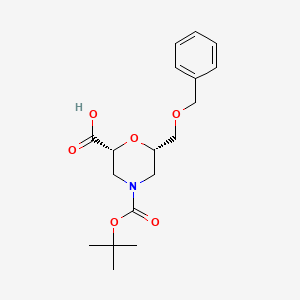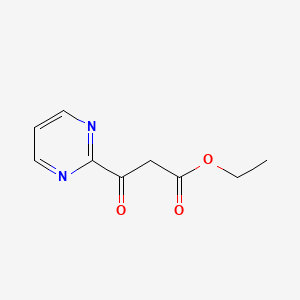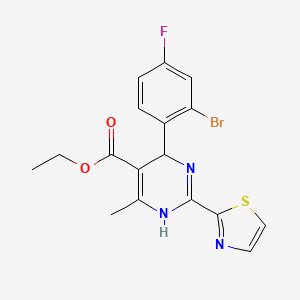
Ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Descripción general
Descripción
This compound is a synthetic organic compound with a wide range of applications in the scientific research community . It has been used in various studies to investigate its biochemical and physiological effects, as well as its potential for use in laboratory experiments.
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of sodium methoxide and ammonium chloride. The reaction mixture is stirred until the reaction is complete. The undissolved material is then removed by filtration and the filtrate is concentrated to afford the desired product .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several functional groups. It includes a bromo-fluorophenyl group, a thiazolyl group, and a dihydropyrimidine group . Further analysis of the molecular structure can provide insights into its physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve several steps. The reactions can be influenced by various factors such as temperature, pressure, and the presence of catalysts .Aplicaciones Científicas De Investigación
Antitubercular Activity
- Novel Antitubercular Agents: A study synthesized a library of dihydropyrimidines, including compounds structurally similar to the specified chemical, and evaluated their antitubercular activity. Two related compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, surpassing the efficacy of isoniazid (Trivedi et al., 2010).
Synthesis and Chemical Properties
- Green Synthesis Protocols: A study reported the simultaneous synthesis of structurally related dihydropyrimidines using a green protocol, which is an eco-friendly approach that shortens reaction time (Morigi et al., 2012).
- Thiazolopyrimidines Synthesis: A synthesis method for thiazolopyrimidines and related compounds was developed, showcasing the chemical versatility of dihydropyrimidines (Sherif et al., 1993).
- Crystal Structures Analysis: A study determined the crystal structures of related dihydropyrimidines, providing insight into the molecular conformations of these compounds (Kurbanova et al., 2009).
Biological and Pharmacological Properties
- Antimicrobial Evaluation: The utility of related dihydropyrimidines in synthesizing new derivatives with potential antimicrobial properties was explored, indicating their role in developing new antimicrobials (Farag et al., 2008).
- Anticancer Activity: A series of thiazole compounds, including similar dihydropyrimidines, were synthesized and tested against breast cancer cells. Some compounds demonstrated significant anticancer activity (Sonar et al., 2020).
- Antioxidant and Antimicrobial Activities: Thiazolopyrimidine derivatives, akin to the specified compound, showed moderate to good antioxidant and antimicrobial activities in a study exploring their biological potential (Youssef & Amin, 2012).
ConclusionEthyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate and its related compounds have diverse scientific applications, including potential antitubercular, antim
Scientific Research Applications of this compound
Antitubercular Activity
- Novel Antitubercular Agents: A study synthesized a library of dihydropyrimidines, including compounds structurally similar to the specified chemical, and evaluated their antitubercular activity. Two related compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis, surpassing the efficacy of isoniazid (Trivedi et al., 2010).
Synthesis and Chemical Properties
- Green Synthesis Protocols: A study reported the simultaneous synthesis of structurally related dihydropyrimidines using a green protocol, which is an eco-friendly approach that shortens reaction time (Morigi et al., 2012).
- Thiazolopyrimidines Synthesis: A synthesis method for thiazolopyrimidines and related compounds was developed, showcasing the chemical versatility of dihydropyrimidines (Sherif et al., 1993).
- Crystal Structures Analysis: A study determined the crystal structures of related dihydropyrimidines, providing insight into the molecular conformations of these compounds (Kurbanova et al., 2009).
Biological and Pharmacological Properties
- Antimicrobial Evaluation: The utility of related dihydropyrimidines in synthesizing new derivatives with potential antimicrobial properties was explored, indicating their role in developing new antimicrobials (Farag et al., 2008).
- Anticancer Activity: A series of thiazole compounds, including similar dihydropyrimidines, were synthesized and tested against breast cancer cells. Some compounds demonstrated significant anticancer activity (Sonar et al., 2020).
- Antioxidant and Antimicrobial Activities: Thiazolopyrimidine derivatives, akin to the specified compound, showed moderate to good antioxidant and antimicrobial activities in a study exploring their biological potential (Youssef & Amin, 2012).
Mecanismo De Acción
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) capsid . The HBV capsid is a crucial component of the virus, responsible for protecting the viral genome and playing a key role in the virus’s replication process.
Mode of Action
This compound acts as an inhibitor of the HBV capsid assembly . By binding to the HBV capsid, it prevents the proper assembly of the capsid proteins, thereby disrupting the formation of new viral particles.
Biochemical Pathways
The inhibition of the HBV capsid assembly disrupts the HBV life cycle . Without the ability to form new capsids, the virus cannot replicate effectively, leading to a decrease in viral load.
Result of Action
The result of the compound’s action is a reduction in HBV replication . This can lead to a decrease in the severity of the disease in individuals infected with HBV.
Propiedades
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-methyl-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrFN3O2S/c1-3-24-17(23)13-9(2)21-15(16-20-6-7-25-16)22-14(13)11-5-4-10(19)8-12(11)18/h4-8,14H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLUQDVUBZBWZMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(1,2,4-Oxadiazol-3-yl)ethyl]amine](/img/structure/B3080774.png)
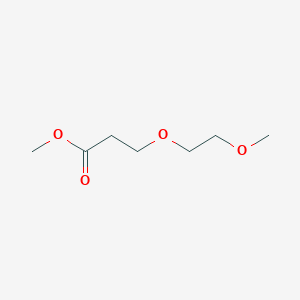
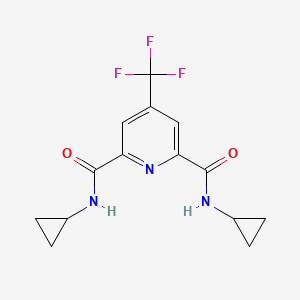

![1-[3-(Trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)pyridine-2-carbonyl]piperazine](/img/structure/B3080788.png)

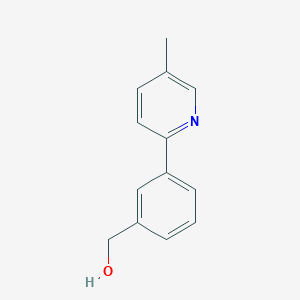
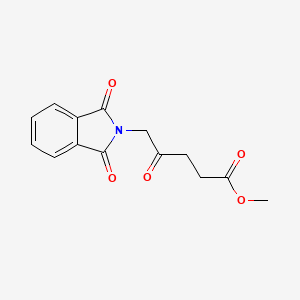
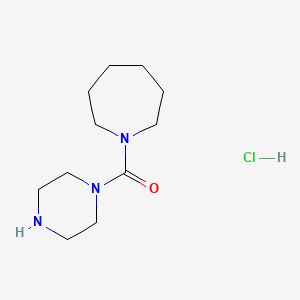
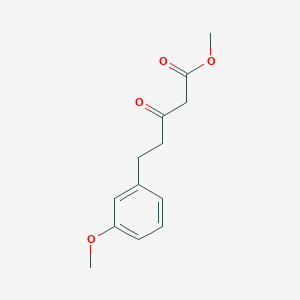

![2-Methyl-N-[2-(naphthalen-1-yl)ethyl]benzamide](/img/structure/B3080871.png)
